methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Overview
Description
“Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate” is a chemical compound with the linear formula C6H9N3O2 . It is used in various applications, including as an intermediate in the synthesis of other chemical compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a methyl group and an amino group attached to the pyrazole ring, and a carboxylate group attached to the third carbon of the ring .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 155.16 . The compound’s InChI code is 1S/C6H9N3O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,7H2,1-2H3 and its InChI key is WUIXVASZWOGVEU-UHFFFAOYSA-N .Scientific Research Applications
1. Methylation of Pyrazole Derivatives
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a significant building block in the preparation of various pyrazole derivatives. In a study by Ren et al. (2010), the methylation of substituted 5-amino-3-methylthio-1H-pyrazole with CH3I led to the formation of isomers, the ratio of which depended on the 4-position substituent in the pyrazole ring. These products were characterized using X-ray diffraction analysis and ab inito calculations (Ren et al., 2010).
2. Formation of Hydrogen-bonded Structures
In a study by Portilla et al. (2007), it was shown that molecules of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibit hydrogen-bonded chains of rings, forming stable structures. This study highlights the structural significance of pyrazole derivatives in forming intricate molecular architectures (Portilla et al., 2007).
3. Synthesis of Novel Heterocycles
Research by Haider et al. (2005) demonstrated the use of a chloropyrazole derivative, which was converted into novel methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate, showcasing the versatility of pyrazole derivatives in synthesizing new heterocyclic compounds (Haider et al., 2005).
4. Coordination Complexes in Chemistry
A study by Radi et al. (2015) focused on the synthesis and characterization of novel pyrazole-dicarboxylate acid derivatives. These derivatives formed mononuclear chelate complexes with CuII/CoII/ZnII, illustrating the potential of pyrazole derivatives in forming coordination complexes with various metals (Radi et al., 2015).
5. Corrosion Inhibition
Pyrazole derivatives, including 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. This demonstrates the application of pyrazole derivatives in industrial contexts for corrosion protection (Herrag et al., 2007).
Safety and Hazards
“Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .
Mechanism of Action
Target of Action
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a derivative of aminopyrazole . Aminopyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .
Mode of Action
It is known that pyrazoles, including aminopyrazoles, exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .
Properties
IUPAC Name |
methyl 5-amino-1-methylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIXVASZWOGVEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60536895 | |
Record name | Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60536895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92406-53-6 | |
Record name | Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60536895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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